4-[(6-Methyl-1H-indol-1-yl)methyl]aniline
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Overview
Description
4-[(6-Methyl-1H-indol-1-yl)methyl]aniline is a compound that features an indole ring system, which is a significant heterocyclic structure found in many natural products and pharmaceuticals. The indole moiety is known for its biological activity and is present in various compounds with therapeutic potential .
Preparation Methods
The synthesis of 4-[(6-Methyl-1H-indol-1-yl)methyl]aniline typically involves the construction of the indole ring followed by the attachment of the aniline group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
4-[(6-Methyl-1H-indol-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
4-[(6-Methyl-1H-indol-1-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound’s indole moiety is known for its biological activity, making it a subject of study in drug discovery and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(6-Methyl-1H-indol-1-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, or interference with microbial growth .
Comparison with Similar Compounds
4-[(6-Methyl-1H-indol-1-yl)methyl]aniline can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its use in the synthesis of various bioactive compounds.
N-Methyltryptamine: A naturally occurring indole derivative with psychoactive properties.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of the indole ring system in chemistry and biology.
Properties
Molecular Formula |
C16H16N2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-[(6-methylindol-1-yl)methyl]aniline |
InChI |
InChI=1S/C16H16N2/c1-12-2-5-14-8-9-18(16(14)10-12)11-13-3-6-15(17)7-4-13/h2-10H,11,17H2,1H3 |
InChI Key |
NADZRAHLIALPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN2CC3=CC=C(C=C3)N |
Origin of Product |
United States |
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